molecular formula C21H20N6OS3 B2581597 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 315695-78-4

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2581597
CAS No.: 315695-78-4
M. Wt: 468.61
InChI Key: FBJBSTFBCUPJRV-UHFFFAOYSA-N
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Description

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that features a combination of benzothiazole, triazole, and pyridine moieties

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS3/c1-2-10-27-18(13-30-21-24-16-7-3-4-8-17(16)31-21)25-26-20(27)29-14-19(28)23-12-15-6-5-9-22-11-15/h2-9,11H,1,10,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBSTFBCUPJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2=CN=CC=C2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alkanes.

Scientific Research Applications

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-5-chloroaniline
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone

Uniqueness

What sets 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.

Biological Activity

The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide (CAS Number: 315695-78-4) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, including its antioxidant, anti-inflammatory, and antiproliferative effects, as well as its mechanisms of action.

PropertyValue
Molecular FormulaC21H20N6OS3
Molecular Weight468.6181 g/mol
SMILESC=CCn1c(SCC(=O)NCc2cccnc2)nnc1CSc1nc2c(s1)cccc2
IUPAC NameThis compound

Antioxidant Activity

Research indicates that compounds similar to this triazole derivative exhibit significant antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH (2,2-diphenylpicrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). These assays measure the ability of a compound to scavenge free radicals and reduce oxidative stress in cells.

In particular, derivatives containing the benzothiazole moiety have shown promising results in reducing oxidative damage in cellular models. The presence of the catechol structure in some related compounds enhances their radical scavenging ability .

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX). In vitro studies have shown that the compound can reduce the production of inflammatory mediators in activated neutrophils and macrophages. The IC50 values for these inhibitory actions were reported in the sub-micromolar range, indicating a potent anti-inflammatory potential .

Antiproliferative Effects

In cancer research, this compound has been evaluated for its antiproliferative activity against various tumor cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The triazole scaffold appears to play a critical role in enhancing the compound's efficacy against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Radical Scavenging : The triazole and benzothiazole rings contribute to electron delocalization, enhancing radical scavenging capabilities.
  • Enzyme Inhibition : The sulfanyl groups are believed to facilitate binding to active sites of enzymes involved in inflammatory pathways.
  • Cell Cycle Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant properties of several synthesized compounds related to this triazole derivative using DPPH and FRAP assays. Results indicated that compounds with similar structural features exhibited effective radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory cytokine levels (TNF-alpha and IL-6) in vitro. This suggests its potential use in therapeutic strategies for inflammatory diseases .

Case Study 3: Antiproliferative Screening

The antiproliferative effects were tested against HeLa and MCF7 cell lines. The compound showed significant cytotoxicity with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .

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